1-Nitroso-2-naphthol

Catalog No.
S579977
CAS No.
131-91-9
M.F
C10H7NO2
M. Wt
173.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Nitroso-2-naphthol

CAS Number

131-91-9

Product Name

1-Nitroso-2-naphthol

IUPAC Name

1-nitrosonaphthalen-2-ol

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

InChI

InChI=1S/C10H7NO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11-13/h1-6,12H

InChI Key

YXAOOTNFFAQIPZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O

Solubility

0.01 M

Synonyms

1-nitroso-2-naphthol, 1-nitroso-2-naphthol, ammonium salt, 1-nitroso-2-naphthol, lithium salt, 1-nitroso-2-naphthol, sodium salt, 1-nitroso-2-naphthol, thallium (3+) salt

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=O)O

Heavy Metal Removal and Preconcentration:

1-Nitroso-2-naphthol functions as a chelating ion-exchanger in the synthesis of alumina adsorbents []. These adsorbents possess acidic, basic, and neutral properties, enabling the removal and preconcentration of heavy metals like lead (Pb(II)), copper (Cu(II)), and chromium (Cr(III)) from various sources, including waste streams and drinking water []. This application is particularly valuable in environmental monitoring and remediation efforts.

Cobalt Preconcentration:

Another research application of 1-Nitroso-2-naphthol involves its use in preconcentrating cobalt (Co) []. This process utilizes a C18 microcolumn coupled with flow injection-flame atomic absorption spectrometry (FI-FAAS) []. By forming a complex with 1-Nitroso-2-naphthol, cobalt ions can be effectively separated and concentrated, allowing for more sensitive detection using FI-FAAS. This technique finds application in various analytical chemistry studies, such as soil and water analysis.

1-Nitroso-2-naphthol (1-Nitroso-2-naphthol) is an organic compound belonging to the class of nitrosonaphthols. It is the most studied member of this group due to its applications as an indicator and a dye [].

The compound is prepared by treating 2-naphthol with nitrous acid [].


Molecular Structure Analysis

1-Nitroso-2-naphthol has the chemical formula C₁₀H₆NO₂. The molecule consists of a naphthalene ring system with a hydroxyl group (OH) attached at the second position and a nitroso group (NO) at the first position []. The nitroso group is a functional group with a nitrogen atom double-bonded to an oxygen atom.

A key feature of the molecule is the delocalized bonding system. The lone pair electrons on the oxygen atom of the hydroxyl group can interact with the pi system of the naphthalene ring and the nitroso group. This delocalization contributes to the stability of the molecule and its characteristic color [].


Chemical Reactions Analysis

Synthesis:

As mentioned earlier, 1-Nitroso-2-naphthol is synthesized by reacting 2-naphthol with nitrous acid (HNO₂) []. The balanced chemical equation for this reaction is:

C₁₀H₇OH + HNO₂ → C₁₀H₆(NO)OH + H₂O []

Complexation:

1-Nitroso-2-naphthol can form deeply colored complexes with metal ions like iron(II) and cobalt(II). These complexes are formed due to the interaction between the lone pair electrons on the oxygen atom of the nitroso group and the metal ion. The resulting complexes have a structure where three 1-Nitroso-2-naphthol molecules chelate (bind) to a single metal ion, leading to delocalized bonding within the five-membered chelate rings. This delocalization is responsible for the intense color of the complexes [].

Physical and Chemical Properties

  • Molecular Formula: C₁₀H₆NO₂
  • Molar Mass: 173.17 g/mol []
  • Appearance: Brown powder []
  • Melting Point: 104-108 °C []
  • Solubility:
    • Insoluble in water []
    • Soluble in alcohol, ether, benzene, carbon disulfide, caustic alkali solutions, and glacial acetic acid []
    • Slightly soluble in cold petroleum ether []

XLogP3

2.3

LogP

2.28 (LogP)

Melting Point

109.5 °C

UNII

757I55U2QX

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.65%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.65%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (10.87%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

2636-79-5
131-91-9
16143-80-9
12794-26-2

Wikipedia

1-nitroso-2-naphthol

General Manufacturing Information

2-Naphthalenol, 1-nitroso-: ACTIVE

Dates

Modify: 2023-08-15

Separation and determination of copper in bottled water samples by combination of dispersive liquid--liquid microextraction and microsample introduction flame atomic absorption spectrometry

Demirhan Citak, Mustafa Tuzen
PMID: 24645526   DOI: 10.5740/jaoacint.12-084

Abstract

A new and simple method for the determination of trace amounts of Cu(II) was developed by combination of dispersive liquid-liquid microextraction (DLLME) preconcentration and microsample introduction flame atomic absorption spectrometry. In this method, ethanol and chloroform were chosen as disperser and extraction solvents, respectively, and 1-nitroso-2-naphthol was used as the complexing agent. The factors affecting the extraction efficiency and determination of Cu(II), including extraction and disperser solvent nature and volume, concentration of the complexing agent, pH of the solution, extraction time, and matrix ions, were investigated. Under optimal conditions, the LOD for Cu(II) was 0.95 microg/L with a preconcentration factor of 70. The RSD was 1.9%. The accuracy of the developed DLLME method was verified by determination of Cu(II) in a certified reference material (NRCC-SLRS-4 river water). The relative error was -3.31%. The developed preconcentration procedure was successfully applied to the analysis of bottled drinking water samples.


Characterisation of iron binding ligands in seawater by reverse titration

Jeffrey A Hawkes, Martha Gledhill, Douglas P Connelly, Eric P Achterberg
PMID: 23427800   DOI: 10.1016/j.aca.2012.12.048

Abstract

Here we demonstrate the use of reverse titration - competitive ligand exchange-adsorptive cathodic stripping voltammetry (RT-CLE-ACSV) for the analysis of iron (Fe) binding ligands in seawater. In contrast to the forward titration, which examines excess ligands in solution, RT-CLE-ACSV examines the existing Fe-ligand complexes by increasing the concentration of added (electroactive) ligand (1-nitroso-2-naphthol) and analysis of the proportion of Fe bound to the added ligand. The data manipulation allows the accurate characterisation of ligands at equal or lower concentrations than Fe in seawater, and disregards electrochemically inert dissolved Fe such as some colloidal phases. The method is thus superior to the forward titration in environments with high Fe and low ligand concentrations or high concentrations of inert Fe. We validated the technique using the siderophore ligand ferrioxamine B, and observed a stability constant [Formula: see text] of 0.74-4.37×10(21) mol(-1), in agreement with previous results. We also successfully analysed samples from coastal waters and a deep ocean hydrothermal plume. Samples from these environments could not be analysed with confidence using the forward titration, highlighting the effectiveness of the RT-CLE-ACSV technique in waters with high concentrations of inert Fe.


Reaction of 1-nitroso-2-naphthols with α-functionalized ketones and related compounds: the unexpected formation of decarbonylated 2-substituted naphtho[1,2-d][1,3]oxazoles

Nayyef Aljaar, Chandi C Malakar, Jürgen Conrad, Wolfgang Frey, Uwe Beifuss
PMID: 23181942   DOI: 10.1021/jo3022956

Abstract

Reactions between 1-nitroso-2-naphthols and α-functionalized ketones such as α-bromo-, α-chloro-, α-mesyloxy-, α-tosyloxy-, and α-hydroxy ketones under basic conditions delivered 2-substituted naphtho[1,2-d][1,3]oxazoles in a single synthetic operation. The product formation was accompanied by the unexpected loss of the C═O group from the α-functionalized ketones. With aryl bromides, allyl bromides, α-bromo diketones, α-bromo cyanides, α-bromoesters, and α-bromo ketoesters as substrates the formation of naphtho[1,2-d][1,3]oxazoles was also observed. The transformations were performed in 1,2-dichloroethane or acetonitrile under reflux and gave the corresponding naphthoxazoles with yields ranging between 52% and 85%.


Removal and preconcentration of lead (II), copper (II), chromium (III) and iron (III) from wastewaters by surface developed alumina adsorbents with immobilized 1-nitroso-2-naphthol

Mohamed E Mahmoud, Maher M Osman, Osama F Hafez, Essam Elmelegy
PMID: 19758749   DOI: 10.1016/j.jhazmat.2009.08.089

Abstract

The potential removal and preconcentration of lead (II), copper (II), chromium (III) and iron (III) from wastewaters were investigated and explored. Three new alumina adsorbents of acidic, neutral and basic nature (I-III) were synthesized via physical adsorption and surface loading of 1-nitroso-2-naphthol as a possible chelating ion-exchanger. The modified alumina adsorbents are characterized by strong thermal stability as well as resistance to acidic medium leaching processes. High metal up-take was found providing this order: Cu(II)>Cr(III)>Pb(II) owing to the strong contribution of surface loaded 1-nitroso-2-naphthol. The outlined results from the distribution coefficient and separation factor evaluations (low metal ion concentration levels) were found to denote to a different selectivity order: Pb(II)>Cu(II)>Cr(III)) due to the strong contribution of alumina matrix in the metal binding processes. The potential applications of alumina adsorbents for removal and preconcentration of Pb(II), Cu(II), Cr(III) from wastewaters as well as drinking tap water samples were successfully accomplished giving recovery values of (89-100+/-1-3%) and (93-99+/-3-4%), respectively without any noticeable interference of the wastewater or drinking tap water matrices.


[COLOR REACTION OF PHENOLS. VII. COLORIMETRIC DETERMINATION OF RESORCINOL AND 1-NITROSO-2-NAPHTHOL AND NITRIC ACID, AND ITS REACTION MECHANISM]

M UMEDA
PMID: 14247812   DOI:

Abstract




[COLOR REACTION OF PHENOLS. VI. ON THE MECHANISM OF COLOR REACTION OF P-SUBSTITUTED PHENOLS WITH 1-NITROSO-2-NAPHTHOL AND NITRIC ACID]

M UMEDA
PMID: 14247811   DOI:

Abstract




[COLOR REACTION OF PHENOLS. V. COLOR REACTION OF PHENOLS WITH 1-NITROSO-2-NAPHTHOL]

M UMEDA
PMID: 14247810   DOI: 10.1248/yakushi1947.84.9_836

Abstract




[ANALYSIS OF OPIUM ALKALOIDS AND THE ALLIED COMPOUNDS. XVII. COLORIMETRIC DETERMINATION OF OXYMORPHONE BY 1-NITROSO-2-NAPHTHOL]

K KATO, K SATO, T TSUDA
PMID: 14087717   DOI: 10.1248/yakushi1947.83.8_815

Abstract




[ANALYSIS OF OPIUM ALKALOIDS AND THE ALLIED COMPOUNDS. XVI. COLORIMETRIC DETERMINATION OF MORPHINE BY 1-NITROSO-2-NAPHTHOL]

H SAKURAI, K KATO, M UMEDA, S TSUBOTA
PMID: 14087716   DOI: 10.1248/yakushi1947.83.8_811

Abstract




Observations on the specificity of the urinary 5-hydroxyindoleacetic acid determination with 1-nitroso-2-naphtol

E PITKANEN, M M AIRAKSINEN, O O MUSTALA, J PALOHEIMO
PMID: 13943818   DOI:

Abstract




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